Structural Identity Confirmation vs. EP Impurity B (Clindamycin B-2-phosphate)
3'(6')-dehydroclindamycin phosphate was definitively identified as a distinct impurity in clindamycin phosphate raw material using LC-MS, HR-MS, and NMR [1]. Its structure features a propylidene group, which is absent in other identified impurities like clindamycin-B-phosphate (Impurity 1 in the study) [1]. This structural difference ensures it can be uniquely quantified in a sample containing multiple related substances.
| Evidence Dimension | Molecular Structure (Key differentiator) |
|---|---|
| Target Compound Data | Presence of a propylidene moiety (C=C double bond) |
| Comparator Or Baseline | Clindamycin-B-phosphate: Lacks propylidene moiety; fully saturated |
| Quantified Difference | Qualitative (Yes/No) |
| Conditions | Identification via HR-MS and NMR on isolated impurities from clindamycin phosphate raw material [1] |
Why This Matters
Unique structural markers are essential for developing specific and accurate HPLC methods for impurity quantification and ensuring regulatory compliance.
- [1] LI Yue, WU Tong, CHEN Shuzeng, SUN Qiushi, QIN Li, XU Lingyue. Isolation and identification of impurities from raw material of clindamycin phosphate. Acta Pharmaceutica Sinica, 2010, 45(11): 1415-1420. View Source
